N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, antimicrobial, and neuroprotective properties .
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the condensation of 5-chloro-2-methoxyaniline with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reaction with 5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidine under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Cyclization: Formation of additional ring structures through intramolecular reactions
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral and antimicrobial activities.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors involved in inflammatory and viral processes. The triazolo-pyrimidine core interacts with specific proteins, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Triazolo-thiadiazine: Exhibits anticancer and anti-inflammatory properties.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Studied for its neuroprotective effects.
N-(5-CHLORO-2-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE stands out due to its unique combination of a triazole and pyrimidine ring, which enhances its pharmacological profile and makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H18ClN5O3 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-23-16(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-17-10-15(22)8-9-18(17)30-2/h3-11H,12H2,1-2H3,(H,24,28) |
InChI Key |
ZLLGHYKIVDHCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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